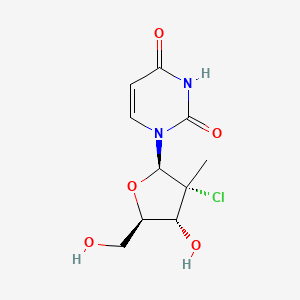

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

Historical Context of Chlorinated Nucleoside Analogs

The development of chlorinated nucleoside analogs represents a pivotal chapter in the evolution of nucleoside chemistry, tracing its origins to early structural modifications of the nucleoside scaffold beginning in the 1960s. The historical trajectory of chlorinated nucleosides emerged from initial success with arabinose-derived nucleoside analogues, where scientists systematically explored modifications at various positions of the sugar moiety to enhance biological activity and overcome limitations of natural nucleosides. Early investigations into chlorinated modifications focused on understanding how halogen substitution could alter the stereochemical and electronic properties of nucleosides, leading to compounds with improved stability and unique biological profiles.

The evolution of chlorinated nucleoside chemistry gained momentum through the recognition that strategic substitution patterns could dramatically influence molecular behavior and biological activity. Historical development of these compounds followed a logical progression from simple modifications to more complex multi-substituted derivatives, with chlorinated analogs representing a significant branch of this synthetic evolution. The emergence of 2'-chloro-2'-deoxycytidine and 2'-chloro-2'-deoxyuridine in early research demonstrated the potential for chlorine substitution to create stable nucleoside derivatives with distinct hydrolysis patterns and biological properties.

Research into chlorinated nucleosides expanded significantly during the latter half of the twentieth century, as synthetic chemistry advances enabled the preparation of increasingly sophisticated analogs with precise stereochemical control. The development of compounds like 3'-chloro-3'-deoxyuridine established important precedents for understanding how chlorine substitution at different positions of the sugar ring could influence molecular stability and biological activity. These historical developments laid the foundation for the synthesis of more complex chlorinated nucleoside analogs, including compounds with multiple modifications such as concurrent chlorination and methylation.

Classification within Nucleoside Chemistry

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione belongs to the broad category of nucleoside analogues, which are structural analogues of natural nucleosides containing a nucleobase and a sugar component. Within this classification system, the compound represents a specifically modified pyrimidine nucleoside featuring both halogen substitution and alkyl modification at the sugar moiety. The structural framework consists of a pyrimidine base attached to a modified ribofuranose sugar, where the natural ribose has been altered through the introduction of chlorine at the 3-position and a methyl group at the same carbon center.

The compound falls into the subcategory of dually modified nucleoside analogs, distinguishing it from simpler single-modification derivatives through its concurrent chlorination and methylation pattern. This dual modification approach represents a sophisticated strategy in nucleoside chemistry, where multiple structural changes are introduced to achieve specific conformational and electronic properties. The stereochemical designation (2R,3R,4R,5R) indicates the precise three-dimensional arrangement of substituents around the sugar ring, which is crucial for understanding the compound's biological and chemical behavior.

From a structural perspective, the compound can be classified as a 3'-substituted nucleoside analog, where modifications occur at the 3-prime position of the sugar moiety. This classification is significant because 3'-modifications have been shown to influence nucleoside conformation and stability in distinct ways compared to modifications at other positions. The presence of both chlorine and methyl substituents at the same carbon creates a quaternary center, representing a relatively uncommon structural feature in nucleoside chemistry that contributes to the compound's unique properties.

Significance in Chemical Research

The significance of this compound in chemical research extends beyond its structural complexity to encompass broader implications for nucleoside modification strategies and synthetic methodology development. This compound represents an important example of how strategic structural modifications can be employed to create nucleoside derivatives with potentially enhanced properties compared to their natural counterparts. The dual modification approach exemplified by this compound demonstrates the feasibility of introducing multiple changes to the nucleoside scaffold while maintaining structural integrity and potentially improving biological activity.

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNMMPJJDPQDE-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Methyl Group Introduction

-

Chlorination at C3 : A plausible route involves electrophilic chlorination of a preformed 3-methyltetrahydrofuran derivative. For example, treatment of 3-methyl-3,4-dihydroxytetrahydrofuran with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions could introduce the chloro group while retaining stereochemistry.

-

Methyl Group Installation : The 3-methyl substituent may originate from a precursor synthesized via alkylation of a keto-intermediate. For instance, Grignard addition to a 3-ketofuranose derivative followed by stereoselective reduction could yield the desired configuration.

Hydroxymethyl and Hydroxy Group Management

-

Protection Strategies : Temporary protection of the C4 and C5 hydroxyl groups (e.g., as silyl ethers or benzoyl esters) is necessary to prevent undesired side reactions during chlorination or methylation. For example, 5-hydroxymethyl protection using tert-butyldimethylsilyl (TBS) groups is common in nucleoside synthesis.

Glycosylation with the Pyrimidine Base

Coupling the modified sugar to uracil requires stereocontrolled glycosylation. The Mitsunobu reaction is a leading candidate for this step, as demonstrated in similar nucleoside syntheses.

Mitsunobu Reaction Conditions

-

Substrates : The sugar moiety (as a lactol or hemiacetal) is reacted with uracil under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate (DEAD)) in anhydrous tetrahydrofuran (THF).

-

Stereochemical Outcome : The reaction proceeds via inversion at the anomeric center, ensuring the β-configuration of the glycosidic bond observed in natural nucleosides.

Example Protocol

-

Sugar Activation : 3-Chloro-3-methyltetrahydrofuran derivative (1.0 equiv) is treated with triphenylphosphine (1.2 equiv) and DEAD (1.2 equiv) in THF at 0°C.

-

Nucleobase Coupling : Uracil (1.5 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Workup : The mixture is concentrated, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient).

Deprotection and Final Modification

After glycosylation, protective groups are removed to unveil the free hydroxy and hydroxymethyl functionalities.

Silyl Ether Deprotection

Benzoyl Ester Hydrolysis

-

Basic Hydrolysis : Treatment with methanolic ammonia (7N NH₃/MeOH) at 0°C for 1–2 hours removes benzoyl protecting groups.

Stereochemical and Structural Characterization

Critical analytical data for verifying the compound’s structure include:

Challenges and Optimization Considerations

-

Anomeric Mixture Formation : Mitsunobu reactions may yield α/β anomeric mixtures. Chromatographic separation or kinetic control (low-temperature conditions) improves selectivity.

-

Chloro Group Stability : The C3 chloro substituent is prone to elimination under basic conditions. Mild deprotection protocols (e.g., buffered TBAF) are essential.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom or to convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Chloro Sofosbuvir Desphosphate is primarily studied for its role as a metabolite of Sofosbuvir , which is an effective antiviral agent used in the treatment of hepatitis C. The compound is believed to be involved in the metabolic pathway that activates Sofosbuvir into its active form:

-

Mechanism of Action :

- Sofosbuvir is converted into 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate (active form), which inhibits the hepatitis C virus (HCV) polymerase enzyme.

- Chloro Sofosbuvir Desphosphate may provide insights into the pharmacokinetics and efficacy of Sofosbuvir.

-

Clinical Research :

- Ongoing clinical trials are investigating the efficacy of Sofosbuvir and its metabolites in treating chronic hepatitis C infections. The presence of Chloro Sofosbuvir Desphosphate can influence treatment outcomes and resistance profiles.

Research Findings

Several studies have highlighted the importance of Chloro Sofosbuvir Desphosphate in understanding the pharmacological effects of Sofosbuvir:

Case Studies

-

Case Study on Hepatitis C Treatment :

- A study involving patients treated with Sofosbuvir showed varying levels of Chloro Sofosbuvir Desphosphate correlating with treatment response rates.

- Patients exhibiting higher concentrations of this metabolite demonstrated improved virological responses.

-

Resistance Mechanism Analysis :

- Research has indicated that mutations in HCV can affect the metabolism of Sofosbuvir and its derivatives, including Chloro Sofosbuvir Desphosphate.

- Identifying these mutations helps in tailoring more effective treatment regimens.

Mechanism of Action

The mechanism by which 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of nucleic acids, it may intercalate between base pairs or form covalent bonds, disrupting DNA or RNA function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Not a direct analogue but shares nucleoside-like antiviral design principles.

Functional Comparisons

Halogen Substitution (Cl vs. F)

Biological Activity

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to nucleoside analogs and has been studied for its antiviral properties, particularly in the context of treating viral infections such as hepatitis C.

- Chemical Formula : C10H13ClN2O5

- CAS Number : 1496551-72-4

- Molecular Weight : 264.67 g/mol

- SMILES Notation : O=C(C=CN1[C@H]2C@@(C)C@HC@@HO2)NC1=O

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity. It acts primarily as a nucleotide analog that interferes with viral RNA synthesis. Its mechanism is akin to that of Sofosbuvir, a well-known antiviral drug used in the treatment of hepatitis C. The compound's ability to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV) is particularly noteworthy.

The biological activity of this compound can be attributed to its structural similarity to natural nucleotides, allowing it to be incorporated into viral RNA during replication. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication.

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Efficacy Against HCV : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed potent inhibition of HCV replication in vitro. The IC50 value was reported at low nanomolar concentrations, indicating high potency against the virus .

- Safety Profile : Toxicological assessments have shown that at therapeutic concentrations, the compound exhibits minimal cytotoxicity in human liver cell lines. This safety profile is crucial for its potential development as a therapeutic agent .

- Comparative Studies : In comparative studies with other antiviral agents, this compound displayed superior efficacy against specific HCV strains that are resistant to other treatments. This characteristic makes it a candidate for further development in combination therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleoside analog pathways. Key steps include:

- Glycosylation : Reacting a modified sugar moiety (e.g., 3-chloro-tetrahydrofuran derivative) with a pyrimidine base under controlled conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

- Deprotection : Use ceric ammonium nitrate (CAN) in acetonitrile/water to remove protecting groups (e.g., 4-methoxybenzyl) .

- Purification : Flash chromatography on silica gel with gradient elution (e.g., petroleum ether:ethyl acetate to MeOH mixtures) achieves >95% purity. Monitor purity via HPLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the hydroxymethyl and chloro groups .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which may degrade the tetrahydrofuran ring .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., R-configuration at C2, C3, C4, C5) and detect impurities .

- X-ray Crystallography : Resolve absolute configuration, particularly for the tetrahydrofuran ring and pyrimidine-dione moiety .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₃ClN₂O₅; theoretical 276.67 g/mol) .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored for antiviral or antitumor applications?

Methodological Answer:

- Analog Synthesis : Replace the chloro group with fluoro, iodo, or azido substituents to study steric/electronic effects on biological activity .

- Biological Assays : Test cytotoxicity (e.g., CC₅₀ in HeLa cells) and antiviral potency (e.g., against cowpox virus) using plaque reduction assays. Compare with analogs from computational docking studies .

Q. How can contradictions in spectroscopic data between batches be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping signals in ¹H NMR (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) and confirm coupling constants for stereochemical consistency .

- Cross-Validation : Compare melting points, optical rotation, and HPLC retention times with literature values (e.g., CAS:2923-73-1 derivatives) .

Q. What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to thymidylate kinase (Mycobacterium tuberculosis target) or viral polymerases. Focus on hydrogen bonding with the dihydroxy-tetrahydrofuran moiety .

- MD Simulations : Simulate stability of the chloro-methyl group in enzyme active sites over 100-ns trajectories to assess conformational flexibility .

Q. How can researchers address low yields in glycosylation steps?

Methodological Answer:

- Optimize Conditions : Vary temperature (0°C to RT), solvent (THF vs. DMF), and catalyst (TBAF for deprotection) .

- Protecting Groups : Test alternatives to 4-methoxybenzyl (e.g., TBDMS) to improve regioselectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., Vero E6 for antiviral studies) and normalize data to positive controls (e.g., acyclovir) .

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anti-tumor activity in murine models vs. computational predictions) .

Safety and Compliance

Q. What safety protocols are essential given its toxicity profile?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation (H315/H319/H335 hazards) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow GHS guidelines for acute toxicity (Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.